molecular formula C8H6F3NO2 B1269889 3-Amino-5-(trifluoromethyl)benzoic acid CAS No. 328-68-7

3-Amino-5-(trifluoromethyl)benzoic acid

Cat. No.: B1269889
CAS No.: 328-68-7
M. Wt: 205.13 g/mol
InChI Key: WBTHOSZMTIPJLR-UHFFFAOYSA-N
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Description

3-Amino-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H6F3NO2 It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzoic acid core

Scientific Research Applications

3-Amino-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

Safety and Hazards

3-Amino-5-(trifluoromethyl)benzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid dust formation .

Mechanism of Action

Target of Action

It is often used in the synthesis of various pharmaceuticals , suggesting it may interact with multiple biological targets.

Result of Action

Its role in the synthesis of various pharmaceuticals suggests it may have diverse effects depending on the specific context of its use .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-5-(trifluoromethyl)benzoic acid. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nitration of 3-(trifluoromethyl)benzoic acid to form 3-nitro-5-(trifluoromethyl)benzoic acid, followed by reduction of the nitro group to an amino group using a reducing agent such as iron powder or catalytic hydrogenation .

Industrial Production Methods: Industrial production methods for 3-Amino-5-(trifluoromethyl)benzoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

    Reduction: The nitro group in 3-nitro-5-(trifluoromethyl)benzoic acid can be reduced to form the amino group.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl group and amino group influence the reactivity of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Iron powder, tin chloride, or catalytic hydrogenation with palladium on carbon are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under conditions that favor substitution on the aromatic ring.

Major Products:

Comparison with Similar Compounds

  • 3-Amino-4-(trifluoromethyl)benzoic acid
  • 2-Amino-5-(trifluoromethyl)benzoic acid
  • 3,5-Diaminobenzoic acid
  • 2-Amino-5-methylbenzoic acid

Comparison: 3-Amino-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the trifluoromethyl and amino groups on the benzoic acid core. This positioning influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the trifluoromethyl group at the 5-position can significantly affect the compound’s electron density and steric hindrance, impacting its behavior in chemical reactions and biological systems .

Properties

IUPAC Name

3-amino-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTHOSZMTIPJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346089
Record name 3-Amino-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328-68-7
Record name 3-Amino-5-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-(trifluoromethyl)benzoic acid
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Synthesis routes and methods I

Procedure details

A solution of 3-nitro-5-(trifluoromethyl)benzoic acid (5.4 g, 23 mmol) in MeOH (115 mL) was charged with 5% Pd/C, Degussa (1.09 g). The reaction vessel was purged with hydrogen and stirred under a hydrogen atmosphere (1 atm) for 3 h. The mixture was filtered and the filtrate was concentrated in vacuo to provide 3-amino-5-(trifluoromethyl)benzoic acid (4.25 g). This material was incorporated into procedure (80a) to provide 3-benzylamino-5-(trifluoromethyl)benzoic acid, a portion (17 mg, 0.06 mmol) of which was incorporated into procedure (91b). Purification by RP-HPLC afforded the title compound (S)-1.5 (R1=2,4-dimethylphenyl, R3=—C(O)NHt-Bu, Z=—C(O)—, R2=3-benzylamino-5-(trifluoromethyl)phenyl, all other R=H; 3 mg). Exact MS calcd for C33H41F3N5O3, the formula for (M+H)+=612.3161. Found: 612.3184.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 3-nitro-5-(trifluoromethyl)benzoic acid (Lancaster Synthesis GmbH; 11.75 g, 50 mmol) in ethanol (300 mL) is hydrogenated at atmospheric pressure over Raney nickel (1 g) at 40° C. The calculated amount of hydrogen is taken up after 8 hours. The mixture is then filtered and the solvent is evaporated off under reduced pressure to yield the crude product which is purified by recrystallisation from diethylether-hexane to give the title compound as a beige crystalline solid, m.p. 134-139° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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